molecular formula C3H6O2<br>CH3COOCH3<br>CH3COOCH3<br>C3H6O2 B129702 Methyl acetate CAS No. 79-20-9

Methyl acetate

Cat. No.: B129702
CAS No.: 79-20-9
M. Wt: 74.08 g/mol
InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Description

Methyl acetate is an aliphatic ester that can be prepared via carbonylation of dimethyl ether over zeolites. MA is formed as a by-product during the preparation of polyvinyl alcohol from acetic acid and methanol.
Its IR spectra in the vapor phase and in solution form (in CS2 and CCl4) have been reported. It can be synthesized from dimethyl ether via carbonylation in the presence of halide-free catalysts based on zeolites. It has also been reported to be formed during the synthesis of poly(vinyl) alcohol (PVA). It undergoes transesterification reaction with n-octanol in the presence of Amberlyst 15 catalyst to afford octyl acetate and methanol.
This compound has been identified as one of the volatile components in fresh grapefruit juice, green coffee and cantaloupe.
This compound (MA) is an aliphatic ester that can be prepared via carbonylation of dimethyl ether over zeolites. MA is formed as a by-product during the preparation of polyvinyl alcohol from acetic acid and methanol.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This compound, also known as devoton or tereton, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. This compound exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and saliva. Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, bitter, and ether tasting compound that can be found in a number of food items such as fig, apple, papaya, and fruits. This makes this compound a potential biomarker for the consumption of these food products.
This compound appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14°F. Vapors heavier than air.
This compound is an acetate ester resulting from the formal condensation of acetic acid with methanol. A low-boiling (57 ℃) colourless, flammable liquid, it is used as a solvent for many resins and oils. It has a role as a polar aprotic solvent, a fragrance and an EC 3.4. 9.3 (pyroglutamyl-peptidase I) inhibitor. It is an acetate ester, a methyl ester and a volatile organic compound.

Scientific Research Applications

Hydrolysis of Methyl Acetate

This compound is used in various chemical applications, like cellulose acetates, paintings, coatings, artificial leathers, and perfumes. Studies have focused on the hydrolysis of this compound, exploring traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics. Catalytic reaction distillation technique remains an area with significant application prospects, and ongoing research is emphasizing the factors affecting the hydrolysis conversion of this compound (Yuan, 2012).

This compound in Lithium-Ion Batteries

This compound, used as a co-solvent in lithium-ion batteries, shows promise in reducing charging time for electric vehicles. Its impacts on cell rate capability and cell lifetime are subjects of systematic study, employing methods like ex-situ gas evolution measurements and electrochemical impedance spectroscopy (Li et al., 2018).

Application in Internal Combustion Engines

Investigations into using this compound as oxygenated fuel blending for base gasoline in spark-ignition (SI) engines have been conducted. The effects on engine performance and exhaust emissions were experimentally studied, showing mixed results on emissions and efficiency (Çakmak et al., 2018).

Vapor-Liquid Equilibrium Studies

Thermodynamic studies on mixtures like methanol + acetic acid and methanol + water in vapor-liquid equilibrium are crucial for understanding the production and purification of this compound. This research aids in evaluating operating conditions and thermodynamic properties essential for the separation and synthesis processes involving this compound (Azevedo et al., 2020).

Catalytic Distillation for Hydrolysis

The feasibility of catalytic distillation for the hydrolysis of this compound has been studied. The research determined an optimum technological process based on experimental results and mathematical simulations, which could significantly increase this compound conversion and reduce energy consumption (Wang et al., 2001).

Separation by Extractive Distillation

Economic aspects of separating this compound from its mixture with methanol by extractive distillation were simulated. This study evaluated different extraction solvents and solvent regeneration strategies, contributing valuable insights for the chemical industry (Graczová et al., 2018).

Pervaporation for Mixture Separation

Research on the separation of this compound synthesis reaction mixtures by pervaporation has shown that this process can effectively shift the composition from chemical equilibrium, thus enhancing the conversion of reagents. This highlights the potential of pervaporation in conjunction with ester synthesis reactions (Penkova et al., 2013).

Biodiesel Production

Studies on lipase-catalyzed transesterification of soybean oil for biodiesel production using this compound as an acyl acceptor reveal that it can yield high percentages of methyl ester without negatively impacting enzymatic activity. This approach shows potential for large-scale biodiesel production (Du et al., 2004).

Bioelectrochemical Ethanol Production

Research into bioelectrochemical systems has explored the use of methyl viologen to stimulate acetate reduction to ethanol. This study offers insights into converting biomass waste into ethanol using novel bioelectrochemical approaches (Steinbusch et al., 2010).

Supercritical this compound for Biodiesel

Investigations into biodiesel production using supercritical this compound have shown promising results. This method, compared to traditional methods, offers new insights into biodiesel synthesis from different types of oils under various conditions (Farobie & Matsumura, 2017).

Theoretical Studies on this compound Combustion

Theoretical studies on the combustion chemistry of this compound have been conducted to understand its role in biodiesel combustion. These studies provide crucial kinetic data for modeling the low-temperature oxidation of methyl esters (Meng et al., 2018).

Reactive Distillation Technology

The development and licensing of processes for the synthesis and hydrolysis of this compound using reactive distillation highlight its importance in the chemical industry, especially as a solvent in various applications (Scala et al., 2002).

Optimization of Catalytic Reactive Distillation

Studies on the esterification of acetic acid with methanol to produce this compound in a continuous packed bed catalytic reactive distillation column have been optimized using response surface methodology. This research provides valuable data for improving the efficiency of this compound production (Mallaiah & Reddy, 2016).

Mechanism of Action

Target of Action

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester . It primarily targets enzymes and chemical reactions that involve ester hydrolysis . These include esterases and other enzymes that can cleave the ester bond, converting this compound back into methanol and acetic acid .

Mode of Action

This compound interacts with its targets through a process known as hydrolysis . In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, it is hydrolyzed back into methanol and acetic acid, especially at elevated temperature . The conversion of this compound back into its components, by an acid, is a first-order reaction with respect to the ester .

Biochemical Pathways

This compound is involved in the biochemical pathway known as ester hydrolysis . This process is part of a larger set of reactions known as methyl-based methanogenesis . Methyl-based methanogenesis is increasingly recognized as an important source of methane in a variety of environments . It involves the conditions under which methyl-based methanogenesis can be a dominant source of methane emissions, experimental methods for distinguishing different pathways of methane production, molecular details of the biochemical pathways involved, and the genes and organisms involved in these processes .

Result of Action

The hydrolysis of this compound results in the production of methanol and acetic acid . These compounds can have various effects at the molecular and cellular level. For instance, acetic acid plays a critical role in maintaining intracellular pools of acetyl-CoA, and dysregulation of acetate metabolism has been linked to several human diseases .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of strong bases or acids . At elevated temperatures, the solubility of this compound in water is much higher, which can influence its distribution and action . . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound.

Safety and Hazards

Methyl acetate is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness . It reacts with strong oxidants, strong acids, and strong bases, and attacks rubber and some forms of plastic .

Future Directions

The methyl acetate market size is expected to grow by USD 11.72 billion, accelerating at a CAGR of 3.98% during the forecast period . Despite the anticipated challenges in 2024, the this compound industry can leverage valuable opportunities by prioritizing resilience and innovation .

Properties

IUPAC Name

methyl acetate
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InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3
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InChI Key

KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC
Source PubChem
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Molecular Formula

C3H6O2, Array, CH3COOCH3
Record name METHYL ACETATE
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DSSTOX Substance ID

DTXSID4021767
Record name Methyl acetate
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Molecular Weight

74.08 g/mol
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Physical Description

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14 °F. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pleasant, fruity odour, Colorless liquid with a fragrant, fruity odor.
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Record name Acetic acid, methyl ester
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

134.4 °F at 760 mmHg (NTP, 1992), 56.7 °C, 57 °C, 135 °F
Record name METHYL ACETATE
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Flash Point

14 °F (NTP, 1992), -10 °C, 14 °F (-10 °C) (closed cup), 22 °F (OPEN CUP), -13 °C (9 °F) (Closed cup), 14 °F (-10 °C) (Closed cup), -13 °C c.c., 14 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 2.43X10+5 mg/L at 20 °C, Miscible with alcohol, ether, Very soluble in ethyl ether, ethanol, 243 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 24.4 (poor), miscible with alcohol, ether; soluble in water, 1 ml in 10ml 50% alcohol (in ethanol), 25%
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Density

0.927 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9342 g/cu cm at 20 °C, Relative density (water = 1): 0.93, 0.927-0.932, 0.93
Record name METHYL ACETATE
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.8
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Vapor Pressure

170 mmHg at 68 °F ; 235 mmHg at 77 °F (NTP, 1992), 216.0 [mmHg], 216.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.1, 173 mmHg
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Impurities

Acetic acid up to 0.1%
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Color/Form

Colorless, volatile liquid

CAS No.

79-20-9
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Melting Point

-144 °F (NTP, 1992), -98.2 °C, -98.7 °C, -98 °C, -145 °F
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Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate
Reactant of Route 2
Methyl acetate
Reactant of Route 3
Reactant of Route 3
Methyl acetate
Reactant of Route 4
Methyl acetate
Reactant of Route 5
Methyl acetate
Reactant of Route 6
Methyl acetate

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